molecular formula C18H22 B13760892 Hexamethylbiphenyl CAS No. 56667-01-7

Hexamethylbiphenyl

Cat. No.: B13760892
CAS No.: 56667-01-7
M. Wt: 238.4 g/mol
InChI Key: CGEIJASJNVVERB-UHFFFAOYSA-N
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Description

Hexamethylbiphenyl, also known as 2,2’,3,3’,5,5’-hexamethyl-4,4’-dihydroxybiphenyl, is an organic compound with the molecular formula C18H22O2. It is characterized by the presence of six methyl groups attached to a biphenyl core, which also contains two hydroxyl groups.

Preparation Methods

Hexamethylbiphenyl can be synthesized through several methods. One common synthetic route involves the methylation of biphenyl derivatives. The reaction typically requires a methylating agent such as methyl iodide or dimethyl sulfate, in the presence of a strong base like sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methylating agent .

In industrial settings, this compound can be produced through a catalytic process involving the reaction of biphenyl with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This method allows for the efficient production of this compound on a larger scale .

Chemical Reactions Analysis

Hexamethylbiphenyl undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups in this compound can be oxidized to form quinones. Common oxidizing agents used in this reaction include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form this compound alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methyl groups in this compound can undergo electrophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields quinones, while reduction produces alcohols .

Scientific Research Applications

Hexamethylbiphenyl has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds, including polymers and dyes.

    Biology: this compound derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has shown that this compound and its derivatives can be used in the development of pharmaceuticals.

    Industry: In the industrial sector, this compound is used as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism by which hexamethylbiphenyl exerts its effects is primarily related to its ability to interact with specific molecular targets. The hydroxyl groups in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the methyl groups can participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Hexamethylbiphenyl can be compared with other similar compounds, such as tetramethylbiphenyl and octamethylbiphenyl. These compounds share a biphenyl core but differ in the number and position of methyl groups. This compound is unique due to its specific arrangement of six methyl groups, which imparts distinct chemical and physical properties .

Properties

CAS No.

56667-01-7

Molecular Formula

C18H22

Molecular Weight

238.4 g/mol

IUPAC Name

1,2,3-trimethyl-4-(2,3,4-trimethylphenyl)benzene

InChI

InChI=1S/C18H22/c1-11-7-9-17(15(5)13(11)3)18-10-8-12(2)14(4)16(18)6/h7-10H,1-6H3

InChI Key

CGEIJASJNVVERB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C2=C(C(=C(C=C2)C)C)C)C)C

Origin of Product

United States

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